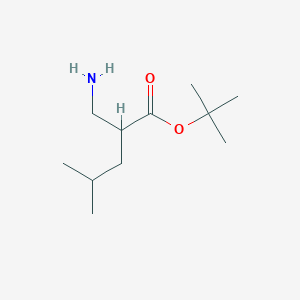

Tert-butyl 2-(aminomethyl)-4-methylpentanoate

Description

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)6-9(7-12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGQRBFVHKDJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196887-90-7 | |

| Record name | tert-butyl 2-(aminomethyl)-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection and Esterification

- Starting material: The synthesis often begins with the amino acid or its derivative containing the aminomethyl group.

- Protection of amine: The amine is protected using tert-butyl carbamate (Boc) groups or converted directly into the tert-butyl ester to prevent side reactions during subsequent steps.

- Esterification: The carboxylic acid moiety is esterified using tert-butyl alcohol in the presence of acid catalysts or reagents such as boron trifluoride diethyl etherate to yield the tert-butyl ester.

- Typical conditions: Reactions are conducted under anhydrous conditions to avoid hydrolysis, with temperatures maintained between 0 and 25°C to minimize side reactions and racemization.

Formation of the Hydrochloride Salt

- The free base this compound is treated with hydrochloric acid under controlled conditions to form the hydrochloride salt.

- This step enhances the compound’s solubility in polar solvents and stabilizes the amine group.

- The reaction is often performed under anhydrous conditions to ensure high purity.

Use of Reagents and Catalysts

- Key reagents: tert-butyl chloroformate or Boc anhydride for carbamate formation; hydrochloric acid for salt formation; boron trifluoride diethyl etherate as an esterification catalyst.

- Purification: After reaction completion, neutralization with aqueous sodium bicarbonate is common, followed by recrystallization or chromatographic purification to achieve >98% purity.

Industrial Production Methods

- Industrial scale synthesis adapts the laboratory methods with optimizations for yield, purity, and throughput.

- Continuous flow reactors and automated synthesis systems are employed to enhance reproducibility and scalability.

- Reaction parameters such as temperature, pressure, and reagent concentrations are finely controlled.

- Anhydrous conditions and inert atmospheres are maintained to prevent degradation.

- Purification steps may include crystallization and high-performance liquid chromatography (HPLC) to ensure pharmaceutical-grade quality.

Analytical Characterization During Preparation

| Analytical Technique | Purpose | Typical Findings |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Confirm chemical structure and purity | Ester tert-butyl protons at δ ~1.4 ppm; amine protons at δ ~3.1 ppm |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity typically >98% using reverse-phase C18 columns |

| Mass Spectrometry (ESI-MS) | Molecular ion confirmation | Molecular ion peak [M+H]⁺ at m/z ~234.3 |

| Elemental Analysis | Verify elemental composition | Consistency with C, H, N, Cl content expected |

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of amine group | tert-butyl carbamate, Boc anhydride, 0–25°C | Protected amine intermediate |

| 2 | Esterification of carboxylic acid | tert-butyl alcohol, boron trifluoride diethyl etherate, anhydrous | Formation of tert-butyl ester |

| 3 | Formation of hydrochloride salt | HCl, anhydrous conditions | This compound hydrochloride |

| 4 | Purification | Neutralization, recrystallization, chromatography | High purity (>98%) product |

Research Findings and Optimization Notes

- Maintaining low temperatures (0–25°C) during the protection and esterification steps reduces side reactions and racemization, preserving chiral integrity.

- Anhydrous conditions are critical during esterification and salt formation to prevent hydrolysis of the ester group.

- Use of boron trifluoride diethyl etherate as a catalyst improves esterification efficiency.

- Continuous flow synthesis in industrial settings improves yield consistency and scalability compared to batch processes.

- Analytical methods such as NMR and HPLC are essential for monitoring reaction progress and ensuring product purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(aminomethyl)-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or amide.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol or amine.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid or amide derivatives.

Reduction: Alcohols or amines.

Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Tert-butyl 2-(aminomethyl)-4-methylpentanoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the preparation of peptides and other biologically active compounds, making it valuable in medicinal chemistry. The compound's ability to participate in substitution reactions and its stability under various conditions enhance its utility in synthetic pathways.

Synthetic Routes

- Preparation : The synthesis typically involves the reaction of tert-butyl alcohol with specific reagents under controlled conditions to ensure high purity and yield. Common methods include using continuous flow reactors for industrial-scale production.

Biological Research Applications

In biological contexts, this compound has been employed to study enzyme mechanisms and protein interactions. Its reactivity allows researchers to investigate various biochemical pathways, particularly those involving amino acid metabolism.

Mechanistic Studies

- Enzyme Interactions : The compound has been shown to interact with enzymes such as leucine dehydrogenase, facilitating the conversion of trimethylpyruvate to L-tert-leucine. This interaction is significant for understanding metabolic pathways and cellular signaling processes.

- Cellular Effects : Research indicates that it may influence the phosphorylation of mTORC1 substrates, which are critical for cell growth and metabolism. These effects can vary based on dosage, highlighting its potential therapeutic implications.

Pharmaceutical Applications

This compound is being explored for its potential therapeutic applications. Its role as a precursor in the synthesis of pharmaceutical agents positions it as a candidate for drug development.

Case Studies

- Therapeutic Potential : Studies have indicated that this compound may serve as an effective agent in treating conditions related to amino acid metabolism abnormalities. Its unique functional groups enable specific biological effects that are not observed in structurally similar compounds.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals. Its versatility allows it to be incorporated into various manufacturing processes, contributing to the development of new materials and products.

Mechanism of Action

The mechanism by which tert-butyl 2-(aminomethyl)-4-methylpentanoate exerts its effects depends on its specific application. In biochemical assays, the compound may act as a substrate for esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The ester bond is cleaved by the enzyme, releasing the products.

Molecular Targets and Pathways Involved:

Esterases: Enzymes that catalyze the hydrolysis of esters.

Pathways: The products of ester hydrolysis can enter various metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- Yield: Bulky or electron-rich substituents (e.g., phenoxyacetamido in 19o) correlate with higher yields (77%) compared to amino-derived analogs (19s: 54%) .

- Physical State : Amide derivatives (19i , 19o ) are typically oils or solids, while Schiff base analogs () are solids, influenced by crystallinity and intermolecular interactions.

- Spectral Trends: The tert-butyl group consistently appears at δ ~1.42–1.47 ppm in $ ^1H $ NMR. Substituents like phenoxy or methoxyphenyl introduce aromatic protons (δ 6.78–7.35 ppm) and distinct coupling patterns .

Functional and Reactivity Differences

- Amino vs. Amido Substituents: The aminomethyl group in the target compound offers nucleophilic reactivity, whereas amido derivatives (e.g., 19o) are less reactive due to resonance stabilization. This impacts their utility in further synthetic modifications .

Notes and Limitations

The target compound’s exact spectral and synthetic data are extrapolated from analogs due to absence in evidence.

Substituent electronic effects (e.g., methoxy groups in 19i vs. 19p ) influence solubility and reactivity but require further experimental validation.

This analysis integrates synthetic, structural, and safety data from diverse sources to contextualize tert-butyl 2-(aminomethyl)-4-methylpentanoate within its chemical family. Further studies are needed to explore its unique properties and applications.

Biological Activity

Tert-butyl 2-(aminomethyl)-4-methylpentanoate is an amino acid derivative that has garnered attention for its biological activity, particularly in metabolic processes. This compound exhibits a range of effects on cellular functions and enzyme interactions, making it a subject of interest in biochemical research and pharmaceutical applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H27N2O2. It features a tert-butyl group, an aminomethyl group, and a methylpentanoate moiety. These structural components contribute to its unique reactivity and biological properties.

Research indicates that this compound interacts with specific enzymes involved in amino acid metabolism. Notably, it has been shown to influence the activity of leucine dehydrogenase, facilitating the conversion of trimethylpyruvate to L-tert-leucine. This interaction is crucial for several cellular processes, including:

- Protein Synthesis : The compound enhances the phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K), which is vital for cell growth and metabolism.

- Leucine Uptake Inhibition : It may inhibit leucine uptake in cells expressing L-type amino acid transporter 1 (LAT1), thereby affecting metabolic functions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates leucine dehydrogenase activity |

| Cell Growth Regulation | Enhances p70S6K phosphorylation, promoting protein synthesis |

| Metabolic Pathway Influence | Affects leucine uptake via LAT1 inhibition |

| Therapeutic Potential | Investigated for applications in metabolic disorders and cancer treatment |

Case Studies

- Tumor Cell Growth Inhibition : In vitro studies have demonstrated that analogs of this compound can inhibit the growth of tumor cells by interfering with metabolic pathways essential for cell proliferation. For instance, certain derivatives showed significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells.

- Neurological Applications : The compound has also been explored for its potential therapeutic effects in neurological disorders. Research indicates that it may serve as a precursor in the synthesis of neuroprotective agents, highlighting its relevance in medicinal chemistry.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride | 172793-31-6 | Contains two tert-butyl groups | Primarily used in peptide synthesis |

| (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride | 34582-33-7 | Features a methyl group at position five | Different stereochemistry affects biological activity |

| (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride | 16948-36-0 | Methyl group at position one | Varies in metabolic pathways influenced |

The unique combination of functional groups in this compound allows it to exert specific biological effects not observed in these similar compounds.

Q & A

Q. Q: What are the standard synthetic routes for tert-butyl 2-(aminomethyl)-4-methylpentanoate, and how are reaction conditions optimized?

A: The compound is typically synthesized via esterification or carbamate formation. A common method involves reacting the parent amino acid (e.g., leucine derivatives) with tert-butanol in the presence of acid catalysts like sulfuric acid or boron trifluoride diethyl etherate . For example, tert-butyl esters of amino acids are prepared by treating the amino acid with Boc anhydride under basic conditions (e.g., triethylamine) in dichloromethane . Optimization includes controlling reaction time (e.g., 12–24 hours) and temperature (0–25°C) to maximize yield (59–79%) and minimize side reactions like racemization .

Key Data:

| Parameter | Typical Value | Reference |

|---|---|---|

| Catalyst | H₂SO₄, BF₃·Et₂O | |

| Yield Range | 59–79% | |

| Reaction Time | 12–24 hours |

Structural Characterization Techniques

Q. Q: What analytical methods are critical for confirming the structure and purity of this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for verifying stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at δ 1.42–1.47 ppm in ¹H NMR, while the aminomethyl protons resonate at δ 3.34–3.59 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₂N₂O₃: 231.1709, observed: 231.1707) . Purity is assessed via HPLC with UV detection at 214 nm .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in branched aliphatic regions .

Applications in Medicinal Chemistry

Q. Q: How is this compound utilized in peptide synthesis or drug discovery?

A: The tert-butyl group acts as a protective moiety for amines, enabling selective reactions in multi-step syntheses. For example, it is used to construct dipeptide analogs for SARS-CoV 3CL protease inhibitors, where the tert-butyl ester enhances solubility during coupling reactions . The aminomethyl side chain facilitates functionalization (e.g., acetylation, sulfonylation) for structure-activity relationship (SAR) studies .

Case Study: In SARS-CoV inhibitor synthesis, this compound derivatives showed IC₅₀ values <10 μM, validated via enzymatic assays .

Advanced: Resolving Data Contradictions in Stereochemical Analysis

Q. Q: How can researchers address conflicting NMR data when assigning stereochemistry?

A: Discrepancies in coupling constants (e.g., J = 4–8 Hz for diastereomers) may arise from solvent effects or impurities. To resolve this:

Perform X-ray crystallography for absolute configuration .

Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm enantiomeric excess .

Compare experimental optical rotation with literature values .

Example: In tert-butyl leucine derivatives, the (S)-configuration was confirmed via X-ray, resolving ambiguities in NOESY data .

Stability and Storage Considerations

Q. Q: What conditions are optimal for long-term storage of this compound?

A: The compound is hygroscopic and prone to hydrolysis. Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., DCM or THF). Stability tests show <5% degradation over 6 months under these conditions . Avoid prolonged exposure to acids/bases, which cleave the tert-butyl group .

Advanced: Computational Modeling for Reaction Optimization

Q. Q: How can DFT calculations guide the design of this compound derivatives?

A: Density Functional Theory (DFT) predicts transition states for stereocontrolled reactions. For example:

- Calculate activation energies for tert-butyl deprotection under acidic vs. enzymatic conditions .

- Simulate binding modes with target proteins (e.g., proteases) to prioritize synthetic targets .

Software Tools: Gaussian (for thermodynamics), AutoDock (for docking studies).

Troubleshooting Low Yields in Coupling Reactions

Q. Q: Why might coupling reactions involving this compound yield undesired byproducts?

A: Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.